

# Technical Support Center: Enhancing the Oral Bioavailability of Pyrrolidine-Based Compounds

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 4-(Pyrrolidin-1-ylmethyl)aniline  
dihydrochloride

**Cat. No.:** B2708125

[Get Quote](#)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for enhancing the oral bioavailability of pyrrolidine-based compounds. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[1\]](#)[\[2\]](#) However, its inherent physicochemical properties often present significant challenges to achieving adequate oral bioavailability. This resource is structured to help you diagnose and overcome these common hurdles in a systematic, science-driven manner.

## Section 1: Foundational FAQs - Understanding the Core Challenges

This section addresses the fundamental questions regarding the bioavailability of pyrrolidine-containing molecules.

**Q1:** What are the primary factors that typically limit the oral bioavailability of pyrrolidine-based compounds?

**A1:** The oral bioavailability of any compound is a function of its solubility, intestinal permeability, and stability against first-pass metabolism. For pyrrolidine-based compounds, the challenges are often rooted in their chemical nature:

- pH-Dependent Solubility: The pyrrolidine nitrogen is typically basic (a secondary or tertiary amine). This means the compound's charge state and, consequently, its solubility are highly dependent on pH. While solubility may be high in the acidic environment of the stomach, it can decrease dramatically in the more neutral pH of the small intestine, leading to precipitation and poor absorption.[3][4]
- Low Permeability: While ionization enhances solubility, the resulting charged (protonated) form of the molecule generally has poor permeability across the lipophilic intestinal membrane. A delicate balance between solubility and lipophilicity is required for effective absorption.[5][6] Overly polar or hydrophilic compounds struggle to passively diffuse across the gut wall.
- Efflux Transporter Recognition: The structural features of some pyrrolidine derivatives can make them substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps the drug back into the intestinal lumen, reducing net absorption.[7][8][9]
- Metabolic Instability: The pyrrolidine ring, particularly the carbon atoms alpha to the nitrogen, can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver and gut wall.[10][11] This "first-pass metabolism" can significantly reduce the amount of active drug reaching systemic circulation.

Q2: How can I perform an initial risk assessment for my new pyrrolidine compound's bioavailability?

A2: An early-stage assessment can save significant resources. We recommend a tiered approach combining in silico predictions and simple in vitro experiments:

- In Silico Profiling: Use computational models to predict key properties:
  - pKa: To understand how solubility will change throughout the GI tract.
  - LogP/LogD: To estimate lipophilicity and permeability potential. An optimal LogD at pH 7.4 is often sought.[5]
  - Predicted Solubility: At different pH values (e.g., 2.0, 6.8).
  - P-gp Substrate Prediction: To identify potential efflux liabilities.

- Basic In Vitro Assays:
  - Kinetic Solubility Assay: Measure the solubility in buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to confirm in silico predictions.
  - PAMPA (Parallel Artificial Membrane Permeability Assay): A quick, cell-free method to assess passive permeability. This can help differentiate between permeability and efflux issues early on.
  - Microsomal Stability Assay: An initial screen using human liver microsomes can quickly indicate if the compound is highly susceptible to first-pass metabolism.[\[12\]](#)

## Section 2: Troubleshooting Guide - Experimental Issues & Solutions

This section is designed to address specific experimental problems you may encounter.

### Category A: Poor Aqueous Solubility & Dissolution

Q: My pyrrolidine compound is highly soluble at low pH but crashes out of solution when I adjust the pH to 7.4 for my cell-based assays. What's happening and how can I fix it?

A: This is a classic issue for basic compounds. The pyrrolidine nitrogen is protonated and highly soluble in acidic conditions. As the pH rises towards neutral, the compound becomes deprotonated, less polar, and its aqueous solubility drops significantly, causing precipitation.

Causality: The Henderson-Hasselbalch equation governs this behavior. When the pH is below the pKa of the pyrrolidine nitrogen, the ionized form dominates. When the pH exceeds the pKa, the neutral, less soluble form prevails.

Solutions & Experimental Rationale:

| Strategy                           | Rationale & Mechanism                                                                                                                                                                                                              | When to Use                                                                                                                                                |
|------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------|
| pH Modification                    | Maintain the pH of your formulation or assay buffer at least 1-2 units below the compound's pKa to keep it in its soluble, ionized form.[3][4]                                                                                     | Early-stage in vitro assays where physiological accuracy is not paramount.                                                                                 |
| Use of Co-solvents                 | Employ water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) to increase the solubility of the neutral form of the drug.[3]                                                                                               | For preparing stock solutions and in formulations for preclinical studies. Be mindful of solvent toxicity in cell-based assays (typically <0.5% DMSO).[13] |
| Complexation with Cyclodextrins    | Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate the lipophilic part of your compound, forming an inclusion complex with enhanced aqueous solubility.<br>[3][14] | When co-solvents are not viable or for developing more sophisticated oral formulations.                                                                    |
| Salt Formation                     | Synthesizing a stable salt form (e.g., hydrochloride, mesylate) can significantly improve the dissolution rate and apparent solubility compared to the free base.[4]                                                               | A key strategy during lead optimization and for the final drug product.                                                                                    |
| Amorphous Solid Dispersions (ASDs) | Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state prevents it from forming a stable, low-solubility crystal lattice. This can create a supersaturated solution upon                              | For challenging compounds (BCS Class II/IV) where other methods are insufficient.                                                                          |

dissolution, boosting  
absorption.[14][15]

---

## Category B: Low Intestinal Permeability

Q: My compound has good aqueous solubility, but it shows very low permeability in my Caco-2 assay ( $P_{app} < 1 \times 10^{-6}$  cm/s). What are the likely causes?

A: Low permeability despite good solubility points towards two primary culprits: inherent molecular properties or active efflux. The Caco-2 assay is the industry standard for investigating this.[16][17][18]

Causality:

- High Polarity/Low Lipophilicity: The compound may be too hydrophilic to efficiently partition into and cross the lipid bilayer of the intestinal cells. This is often a trade-off for achieving high solubility.
- Active Efflux: The compound is recognized and actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which are expressed on the apical side of Caco-2 cells.[8][9]

Diagnostic Workflow & Solutions:

To distinguish between these possibilities, a bidirectional Caco-2 assay is essential.[18]

- Step 1: Calculate the Efflux Ratio (ER).
  - Measure permeability in both directions: apical-to-basolateral (A → B) and basolateral-to-apical (B → A).
  - $ER = P_{app}(B \rightarrow A) / P_{app}(A \rightarrow B)$
- Step 2: Interpret the Results.
  - If  $ER > 2$ : This strongly suggests active efflux is occurring. Your compound is likely a substrate for a transporter like P-gp.[18]

- If  $ER \leq 2$  and  $P_{app}(A \rightarrow B)$  is low: The issue is likely poor passive permeability due to suboptimal physicochemical properties (e.g., high polarity, large size, excessive hydrogen bond donors).

Solutions:

- For Efflux Substrates ( $ER > 2$ ):
  - Structural Modification: Modify the structure to remove the pharmacophore recognized by the transporter. This is often the most effective long-term strategy but requires significant medicinal chemistry effort.
  - Co-administration with an Inhibitor: In a research setting, you can confirm P-gp involvement by running the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil). A significant increase in  $P_{app}(A \rightarrow B)$  and a decrease in the ER confirms P-gp substrate liability.<sup>[8]</sup> Note: This is an experimental tool, not typically a viable clinical strategy.
- For Poor Passive Permeability ( $ER \leq 2$ ):
  - Increase Lipophilicity: Systematically modify the molecule to increase its LogP/LogD, for example, by adding lipophilic groups. However, be cautious, as very high lipophilicity can decrease solubility and increase metabolic clearance.<sup>[5][19]</sup>
  - Prodrug Approach: This is a powerful strategy. Mask a polar functional group (like a hydroxyl or even the pyrrolidine amine itself) with a lipophilic, cleavable moiety.<sup>[20][21]</sup> The prodrug crosses the membrane more efficiently and is then cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.<sup>[22][23]</sup> For example, an amino acid can be attached to create a prodrug that hijacks nutrient transporters like PepT1.<sup>[24]</sup>

## Category C: High First-Pass Metabolism

Q: My compound shows good solubility and permeability, but the oral bioavailability in my animal model is extremely low, and the clearance is high. I suspect rapid first-pass metabolism. How do I confirm this and fix it?

A: This profile is characteristic of a compound that is rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation. The primary enzymes responsible are Cytochrome P450s (CYPs).[\[11\]](#)[\[12\]](#)

Diagnostic Workflow & Solutions:

- Step 1: Confirm Metabolic Instability.
  - Perform an in vitro metabolic stability assay using human and animal liver microsomes. [\[12\]](#)[\[13\]](#) These subcellular fractions are enriched with CYP enzymes.[\[25\]](#) The disappearance of the parent compound over time is measured. A short half-life ( $t_{1/2}$ ) and high intrinsic clearance (Clint) confirm metabolic liability.
- Step 2: Identify the "Soft Spot."
  - This is the most critical step. Use LC-MS/MS to perform "metabolite identification" on the samples from your stability assay. This will reveal the structure of the metabolites, showing you exactly where on the molecule the oxidation is occurring. For pyrrolidines, common metabolic soft spots are the  $\alpha$ -carbons to the nitrogen.
- Step 3: Block the Site of Metabolism.
  - Once the soft spot is known, use targeted structural modifications to block the metabolic pathway.[\[26\]](#)[\[27\]](#) This is a cornerstone of modern medicinal chemistry.

Common Metabolic Blocking Strategies:

| Strategy                     | Rationale & Mechanism                                                                                                                                                                             | Example                                                                                                                        |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Fluorination                 | Replacing a hydrogen atom at the metabolic soft spot with a fluorine atom. The C-F bond is much stronger than a C-H bond and is resistant to CYP-mediated oxidation.                              | If oxidation occurs at a benzylic position attached to the pyrrolidine, adding a fluorine to that carbon can block metabolism. |
| Deuteration                  | Replacing a C-H bond with a C-D (deuterium) bond. The C-D bond is stronger due to the kinetic isotope effect, which can slow down the rate of CYP-mediated bond cleavage.<br><a href="#">[26]</a> | If an $\alpha$ -carbon on the pyrrolidine ring is the site of metabolism, deuterating that position can improve stability.     |
| Introducing Steric Hindrance | Adding a bulky group (e.g., a methyl or cyclopropyl group) near the metabolic soft spot to physically block the enzyme's active site from accessing it.<br><a href="#">[27]</a>                   | Placing a methyl group on a carbon adjacent to the site of oxidation.                                                          |
| Electronic Modification      | Adding an electron-withdrawing group to a nearby aromatic ring can deactivate it towards oxidative metabolism.<br><a href="#">[27]</a> <a href="#">[28]</a>                                       | Replacing a methoxy group (electron-donating) on an adjacent phenyl ring with a trifluoromethyl group (electron-withdrawing).  |

## Section 3: Key Protocols & Workflows

### Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol provides a framework for assessing a compound's susceptibility to CYP-mediated metabolism.

Objective: To determine the in vitro half-life ( $t_{1/2}$ ) and intrinsic clearance (Cl<sub>int</sub>) of a test compound.

Materials:

- Pooled Human Liver Microsomes (HLM), commercial source (e.g., XenoTech)
- Test compound (10 mM stock in DMSO)
- Phosphate buffer (100 mM, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[29]
- Positive control compounds (e.g., Midazolam for high clearance, Verapamil for moderate clearance)
- Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and sample analysis.
- 96-well plates, incubator (37°C), centrifuge.

Procedure:

- Preparation: Thaw HLM at 37°C and dilute to a working concentration of 0.5 mg/mL protein in phosphate buffer.[12][30] Keep on ice. Prepare the test compound and controls at a final incubation concentration of 1  $\mu$ M.[13] The final DMSO concentration should be  $\leq 0.25\%$ .[12]
- Pre-incubation: Add the HLM solution and the test compound to the wells of a 96-well plate. Pre-incubate for 5-10 minutes at 37°C to equilibrate the temperature.
- Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. This provides the necessary cofactor for CYP enzyme activity.[13]
- Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.[12][29] The "0 min" sample is crucial as it represents 100% of the initial compound.

- Controls:
  - Minus-Cofactor Control: Incubate the compound with HLM for the longest time point (45 min) without adding the NADPH system. This control checks for non-NADPH mediated degradation (e.g., chemical instability).
  - Positive Controls: Run known compounds to ensure the HLM and NADPH system are active.
- Sample Processing: Centrifuge the plate to pellet the precipitated microsomal protein.
- Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

#### Data Analysis:

- Plot the natural log (% remaining) versus time.
- The slope of the line equals the elimination rate constant (k).
- Half-life ( $t_{1/2}$ ) =  $0.693 / k$
- Intrinsic Clearance (Clint, in  $\mu\text{L}/\text{min}/\text{mg}$  protein) =  $(k / \text{protein concentration})$

## Workflow Visualization

Below are diagrams illustrating the key decision-making processes described in this guide.

This diagram outlines a systematic approach to diagnosing and solving bioavailability issues.

[Click to download full resolution via product page](#)

Caption: Decision tree for troubleshooting poor oral bioavailability.

This diagram illustrates the sequential barriers a drug must overcome for successful oral absorption.



[Click to download full resolution via product page](#)

Caption: Key physiological barriers to oral drug bioavailability.

## References

- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. *Expert Opinion on Drug Discovery*.
- Doherty, M. M., & Pang, K. S. (2009). First-pass effect: significance of the intestine. *Drug Metabolism and Disposition*.
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications.
- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. *Current Opinion in Chemical Biology*.
- Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
- Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*.
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). *Handbook of Pharmaceutical Salts: Properties, Selection, and Use*. John Wiley & Sons.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Evotec. (n.d.). Microsomal Stability.

- JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Singh, B. N. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. *Critical Reviews in Therapeutic Drug Carrier Systems*.
- Shultz, M. D. (2019).
- Mello de Souza, M., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. *Pharmaceuticals*.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications.
- Caco2 assay protocol. (n.d.).
- ResearchGate. (n.d.). Enhancement of metabolic stability with structural modifications.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Drug Hunter. (2022). Solid Form Strategies for Increasing Oral Bioavailability.
- UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Hu, L. (2004). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. *Sites@Rutgers*.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. *Journal of Bioequivalence & Bioavailability*.
- Sugawara, M., et al. (2007). Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. *Molecular Pharmaceutics*.
- ResearchGate. (n.d.). Prodrug Approach as a Strategy to Enhance Drug Permeability.
- New Horizons in Predictive Drug Metabolism and Pharmacokinetics. (2015).
- Springer, S., et al. (2003). Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes. *Drug Metabolism and Disposition*.
- NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Wacher, V. J., et al. (1995). Role of P-glycoprotein in drug disposition. *Advanced Drug Delivery Reviews*.
- Fromm, M. F. (2004). P-glycoprotein and its role in drug-drug interactions. *Australian Prescriber*.

- Edmondson, D. E., et al. (2004). STRUCTURAL INSIGHTS INTO THE MECHANISM OF AMINE OXIDATION BY MONOAMINE OXIDASES A AND B. *Current Medicinal Chemistry*.
- eCampusOntario Pressbooks. (n.d.). *Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition*.
- Medicinal Chemistry. (n.d.). *Drug Metabolism: Enzyme Mechanisms and Inhibition*.
- Löscher, W., & Potschka, H. (2005). The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response. *Epilepsia*.
- ResearchGate. (n.d.). P-glycoprotein and its role in drug-drug interactions.
- ResearchGate. (n.d.). (PDF) *P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects*.
- MDPI. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects.
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Medicines for Malaria Venture. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439.
- SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- PubMed. (2024). Cytochrome P450 Mining for Bufadienolide Diversification.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. Lipophilicity of Drug [bocsci.com]
- 7. Role of P-glycoprotein in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. researchgate.net [researchgate.net]
- 10. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. mercell.com [mercell.com]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. upm-inc.com [upm-inc.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. sites.rutgers.edu [sites.rutgers.edu]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 26. researchgate.net [researchgate.net]
- 27. nedmdg.org [nedmdg.org]

- 28. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 30. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Enhancing the Oral Bioavailability of Pyrrolidine-Based Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2708125#enhancing-the-bioavailability-of-pyrrolidine-based-compounds>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)